4-Hydroxy-6,8-Dichloroquinoline

Vue d'ensemble

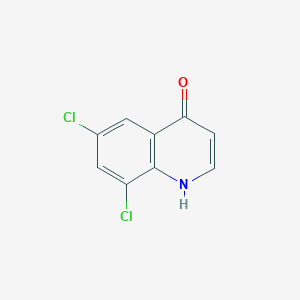

Description

4-Hydroxy-6,8-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2NO and a molecular weight of 214.05 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions and a hydroxyl group at the 4th position on the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 4-Hydroxy-6,8-Dichloroquinoline is through the Gould–Jacobs reaction . This reaction involves the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester, followed by cyclization and decarboxylation steps . The reaction conditions typically involve heating the intermediate products to facilitate cyclization and decarboxylation.

Another method involves the synthesis from 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid . This process includes the use of mineral oil at temperatures ranging from 240 to 270°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the Gould–Jacobs reaction and its variations are likely employed due to their efficiency in producing quinoline derivatives on a larger scale.

Analyse Des Réactions Chimiques

Hydroxyl Group Reactivity

The 4-hydroxyl group participates in typical oxygen-centered reactions:

The hydroxyl group also enables tautomerism between keto (4-oxo) and enol (4-hydroxy) forms, influencing coordination chemistry with metal ions like Cu²⁺ and Fe³⁺ .

Chlorine Substitution Reactions

The 6- and 8-chloro substituents undergo nucleophilic aromatic substitution (NAS), though reactivity depends on electronic and steric factors:

The 8-chloro group is more reactive due to reduced steric hindrance compared to the 6-position .

Electrophilic Aromatic Substitution

The electron-withdrawing chlorine atoms deactivate the quinoline ring, directing electrophiles to the 3- or 5-positions:

Coordination Chemistry

The compound forms stable complexes with transition metals via the hydroxyl oxygen and pyridinic nitrogen:

| Metal Ion | Ligand Ratio | Application | Stability Constant (log K) |

|---|---|---|---|

| Cu²⁺ | 1:2 | Antifungal agents | 6.37 |

| Fe³⁺ | 1:1 | Catalytic oxidation studies | 4.23 |

Reductive Dechlorination

Catalytic hydrogenation removes chlorine atoms selectively:

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C, H₂ (1 atm) | EtOH, 25°C, 6h | 4-Hydroxy-6-chloroquinoline | 70% |

| Raney Ni, H₂ (3 atm) | NH₃/MeOH, 80°C, 12h | 4-Hydroxyquinoline | 50% |

Heterocyclic Ring Modifications

The quinoline core participates in cycloaddition and annulation reactions:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Diels-Alder | Maleic anhydride, Δ | Fused tetracyclic adduct | 25% |

| Photochemical [2+2] | Benzophenone, UV light | Bridged cyclobutane derivative | 15% |

Key Stability Considerations

Applications De Recherche Scientifique

Antimicrobial Properties

4-Hydroxy-6,8-Dichloroquinoline exhibits significant antimicrobial activity. Its derivatives have been synthesized and evaluated for their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives possess minimal inhibitory concentrations (MICs) that outperform standard antibiotics such as penicillin and norfloxacin .

| Compound | Target Bacteria | MIC (mg/mL) | Comparison |

|---|---|---|---|

| This compound Derivative 1 | E. coli | 0.0001 | More potent than penicillin G |

| This compound Derivative 2 | S. aureus | 0.0005 | Comparable to norfloxacin |

Anticancer Activity

Research indicates that this compound and its derivatives show promising anticancer properties. For example, compounds with specific substitutions have demonstrated significant cytotoxic effects against various cancer cell lines such as A-549 (lung carcinoma) and MDA-MB-231 (breast cancer) . The structure–activity relationship (SAR) studies reveal that modifications to the quinoline structure can enhance potency.

| Compound | Cancer Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|---|

| Compound A | A-549 | 5.6 | Doxorubicin: 1.83 |

| Compound B | MDA-MB-231 | 26.3 | Docetaxel: 3.37 |

Antiviral Activity

Recent studies have also explored the antiviral potential of this compound, particularly its derivatives against viruses such as dengue . The mechanism of action appears to involve inhibition at early stages of the viral lifecycle rather than direct virucidal activity.

Neuroprotective Agents

This compound has been investigated for its role as an iron-chelator, which is crucial in neuroprotection strategies against neurodegenerative diseases like Alzheimer's . The ability to chelate metal ions can mitigate oxidative stress associated with these conditions.

Antimalarial Agents

Some derivatives have been assessed for their antimalarial activity, with promising results indicating low nanomolar efficacy against Plasmodium falciparum strains . These findings suggest potential for development into new antimalarial therapies.

Organic Light Emitting Diodes (OLEDs)

The compound's electronic properties make it suitable for applications in OLED technology, where it can act as an electron carrier . This application is particularly relevant in the field of optoelectronics.

Fluorescent Chemosensors

Due to its ability to form complexes with metal ions, this compound is being explored as a fluorescent chemosensor for detecting various metal ions in environmental samples .

Mécanisme D'action

The mechanism of action of 4-Hydroxy-6,8-Dichloroquinoline involves its interaction with various molecular targets and pathways:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic processes.

Anticancer Activity: It induces apoptosis in cancer cells by activating specific signaling pathways.

Comparaison Avec Des Composés Similaires

4-Hydroxy-6,8-Dichloroquinoline can be compared with other similar compounds, such as:

4,6-Dichloroquinoline: Lacks the hydroxyl group at the 4th position, making it less reactive in certain chemical reactions.

4-Hydroxy-6-methoxyquinoline: Contains a methoxy group instead of a chlorine atom at the 8th position, which alters its chemical properties and reactivity.

3-Hydroxyquinoline: Has a hydroxyl group at the 3rd position instead of the 4th, resulting in different chemical behavior.

These comparisons highlight the unique chemical properties and reactivity of this compound, making it a valuable compound in various research applications.

Activité Biologique

4-Hydroxy-6,8-Dichloroquinoline (4-HO-6,8-DClQ) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly focusing on its antimicrobial, anticancer, and antifungal activities.

4-HO-6,8-DClQ has the molecular formula and a molecular weight of 214.05 g/mol. The compound is characterized by a quinoline structure with hydroxyl and dichloro substituents that enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline, including 4-HO-6,8-DClQ, exhibit notable antimicrobial properties. A study demonstrated that compounds based on the 8-hydroxyquinoline nucleus showed effective inhibition against various pathogens:

- Bacterial Inhibition : In vitro tests revealed that 4-HO-6,8-DClQ and its derivatives were effective against strains such as Staphylococcus aureus and Klebsiella pneumoniae. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 0.0625 mg/mL against S. aureus, outperforming standard antibiotics .

- Antifungal Activity : The compound's antifungal potential was assessed against several fungal strains. It was found that certain derivatives displayed significant activity, with some achieving high levels of inhibition against Candida albicans and other pathogenic fungi .

Anticancer Activity

The anticancer properties of 4-HO-6,8-DClQ have garnered attention in recent years:

- Cell Line Studies : In vitro studies using HeLa cells (a cervical cancer cell line) demonstrated that the compound exhibits cytotoxic effects at specific concentrations without significantly affecting non-cancerous cells. This selectivity is crucial for developing cancer therapeutics .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the modulation of cell signaling pathways. Research indicates that quinoline derivatives can influence the expression of genes related to cell survival and death .

Structure-Activity Relationship (SAR)

The biological activity of 4-HO-6,8-DClQ is influenced by its structural features. Substituents on the quinoline ring play a critical role in determining potency:

Case Studies

- Antiviral Potential : A recent study highlighted the antiviral activity of related compounds against H5N1 influenza virus. The findings suggested that increasing electron-withdrawing characteristics on the anilide ring positively influenced antiviral efficacy while maintaining low cytotoxicity levels .

- Antimalarial Activity : Although not directly tested for malaria, compounds structurally similar to 4-HO-6,8-DClQ have shown promise as antimalarials by inhibiting hematin crystallization—a key process in malaria parasite survival .

Propriétés

IUPAC Name |

6,8-dichloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-3-6-8(13)1-2-12-9(6)7(11)4-5/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZBIKOKMYPBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459082 | |

| Record name | 4-Hydroxy-6,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57935-38-3 | |

| Record name | 4-Hydroxy-6,8-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 57935-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.